molecular formula C14H11BrCl2N2O B10981862 1-(2-Bromo-4-methylphenyl)-3-(3,4-dichlorophenyl)urea

1-(2-Bromo-4-methylphenyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B10981862
M. Wt: 374.1 g/mol
InChI Key: PXBQUXLRTSQTFT-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-3-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 2-bromo-4-methylaniline with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, potentially altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-(3,4-dichlorophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-methylphenyl)-3-phenylurea
  • 1-(2-Bromo-4-methylphenyl)-3-(4-chlorophenyl)urea
  • 1-(2-Bromo-4-methylphenyl)-3-(3,4-dimethylphenyl)urea

Properties

Molecular Formula

C14H11BrCl2N2O

Molecular Weight

374.1 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C14H11BrCl2N2O/c1-8-2-5-13(10(15)6-8)19-14(20)18-9-3-4-11(16)12(17)7-9/h2-7H,1H3,(H2,18,19,20)

InChI Key

PXBQUXLRTSQTFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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